Computed LogP Comparison: 5,6-Difluoro vs. Unsubstituted and Mono-Fluoro Analogs
The predicted octanol-water partition coefficient (LogP) is a key determinant of passive membrane permeability. The 5,6-difluoro derivative exhibits a LogP of 0.36, which is nearly identical to the unsubstituted parent (LogP 0.35) but substantially lower than the 5-fluoro analog (LogP 1.35–2.13), depending on the computational method [1][2]. This indicates that adding a second fluorine at position 6 counterbalances the lipophilicity increase conferred by 5-fluoro substitution, yielding a compound with balanced hydrophilicity that may favor aqueous solubility while retaining sufficient membrane permeability.
| Evidence Dimension | Predicted octanol-water partition coefficient (cLogP) |
|---|---|
| Target Compound Data | cLogP = 0.36 (ChemSrc, XLogP3) |
| Comparator Or Baseline | Unsubstituted benzo[d]isoxazol-3-amine: cLogP = 0.35–1.99; 5-Fluoro analog: cLogP = 1.35–2.13; 6-Fluoro analog: cLogP = 0.40 |
| Quantified Difference | ΔLogP vs. 5-fluoro: –0.99 to –1.77 units (5,6-difluoro is less lipophilic) |
| Conditions | In silico prediction; XLogP3 algorithm (PubChem/ChemSrc) |
Why This Matters
A lower LogP for the 5,6-difluoro derivative compared to the 5-fluoro analog may translate to superior aqueous solubility and reduced non-specific protein binding, important considerations for in vitro assay development and in vivo pharmacokinetics.
- [1] PubChem, Benzo[d]isoxazol-3-amine (CAS 36216-80-5), Computed Properties. View Source
- [2] ChemSrc/Bidepharm, 5-Fluorobenzo[d]isoxazol-3-amine (CAS 868271-13-0), LogP Data. View Source
